

## Application Notes and Protocols for AC-94149 in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AC-94149**, chemically known as 2-amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3), is a versatile bifunctional building block in organic synthesis. Its structure, featuring both a nitrile and a sterically hindered primary amine on a quaternary carbon, makes it a valuable precursor for a variety of molecular scaffolds. These notes provide detailed applications and protocols for its use, primarily focusing on its well-established role in the synthesis of imidazolinone herbicides and its potential in the development of novel chiral ligands.

## **Chemical and Physical Properties of AC-94149**

A summary of the key physical and chemical properties of **AC-94149** is provided in the table below. This information is crucial for reaction planning and safety considerations.



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub>	[1][2]
Molecular Weight	112.17 g/mol	[1][2]
Appearance	Colorless to light yellow liquid/oil	[1]
Boiling Point	43 °C	[1][3]
Density	0.896 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1][2]
Solubility	Slightly soluble in water; miscible with chloroform, methanol, ether, and ethanol.	[1]

## **Spectroscopic Data**

Characterization of **AC-94149** is essential for confirming its identity and purity before use in synthesis. Below are typical spectroscopic data.



Spectroscopic Data	
FTIR (cm <sup>-1</sup> )	The spectrum would characteristically show N-H stretching vibrations for the primary amine, C-H stretching for the alkyl groups, and a sharp C≡N stretching band for the nitrile group.
<sup>1</sup> H NMR	Expected signals would correspond to the amine protons (a broad singlet), the methine proton of the isopropyl group (a multiplet), and the methyl protons (distinct signals for the isopropyl and the other methyl group).
<sup>13</sup> C NMR	Key signals would include those for the nitrile carbon, the quaternary carbon bearing the amine and nitrile groups, and the carbons of the isopropyl and methyl groups.

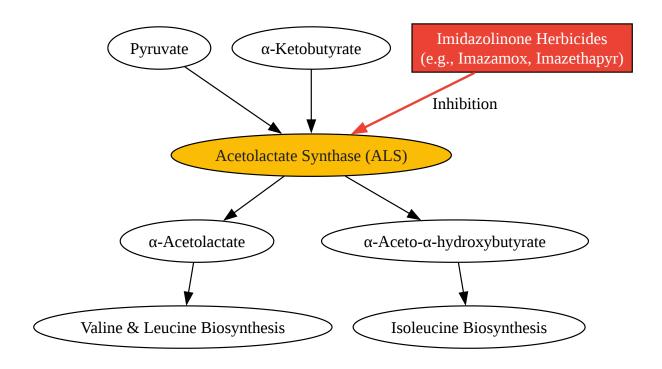
Note: While databases indicate the availability of spectral data for **AC-94149**, specific peak values from open sources were not available at the time of this compilation. Researchers should acquire and interpret spectra for their specific batches of the compound.

# Application 1: Synthesis of Imidazolinone Herbicides

The most prominent application of **AC-94149** is as a key intermediate in the production of imidazolinone herbicides, such as imazamox, imazethapyr, and imazapyr.[4] These herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[5][6][7]

# Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

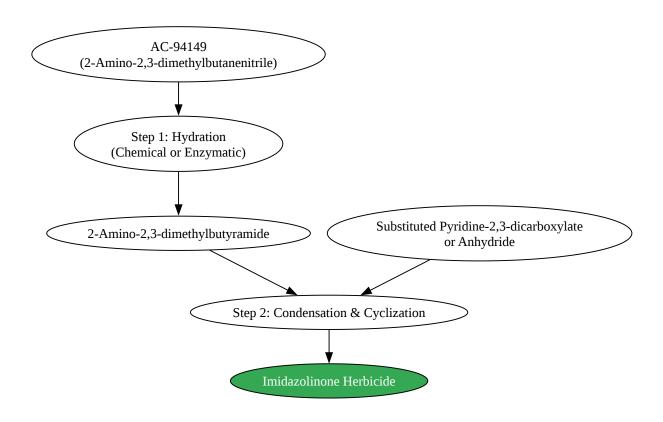




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## **Experimental Workflow for Imidazolinone Synthesis**





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# Protocol 1: Hydration of AC-94149 to 2-Amino-2,3-dimethylbutyramide

This intermediate is a crucial component for the subsequent cyclization step. Both chemical and enzymatic methods have been reported.

Method A: Chemical Hydration (General Procedure)

- In a suitable reaction vessel, dissolve **AC-94149** in a strong acid, such as sulfuric acid.
- Heat the reaction mixture under controlled temperature and for a specified duration.



- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the reaction mixture with a strong base (e.g., concentrated ammonia) to a weakly alkaline pH.
- Extract the product with an appropriate organic solvent.
- Combine the organic phases, wash, dry, and concentrate to obtain 2-amino-2,3dimethylbutyramide.

Method B: Enzymatic Hydration using Rhodococcus sp.[1][8][9]

This method offers milder reaction conditions and can be more environmentally friendly.

- Prepare a culture of a suitable microorganism, such as Rhodococcus rhodochrous, which produces nitrile hydratase.
- Suspend the microbial cells in a buffered solution (e.g., phosphate buffer, pH 7.0-8.0).
- Add AC-94149 as the substrate to the cell suspension. The concentration should be optimized to avoid substrate inhibition.
- Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) with agitation.
- Monitor the conversion of the nitrile to the amide using techniques like GC or HPLC.
- Upon completion, separate the cells by centrifugation or filtration.
- Isolate the product, 2-amino-2,3-dimethylbutyramide, from the supernatant.



Reaction Parameter	Typical Value/Condition
Substrate Concentration	0.15 M - 0.2 M
Temperature	30-35 °C
рН	7.2 - 7.8
Reaction Time	40 - 60 minutes
Yield	85% - 95.5%

# Protocol 2: Synthesis of Imazethapyr from 2-Amino-2,3-dimethylbutyramide[10][11]

- Preparation of the Diester: Start with 5-ethylpyridine-2,3-carboxylic acid diethyl ester.
- Reaction Mixture: In a suitable solvent like toluene, mix 2-amino-2,3-dimethylbutyramide and a catalyst such as sodium methoxide.[10]
- Condensation and Cyclization: Add the 5-ethylpyridine-2,3-carboxylic acid diethyl ester to the reaction mixture.
- Heating: Heat the reaction mixture at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 12 hours) to facilitate the condensation and cyclization reaction.[10]
- Work-up: After the reaction, the mixture is typically subjected to an extraction process. The pH is adjusted to isolate the imazethapyr product.
- Purification: The crude product is then purified, for instance, by distillation or recrystallization, to obtain the final imazethapyr.



Reagent/Condition	Example
Amide to Diester Ratio	100:50 (w/w) of diester to amide
Catalyst	Sodium methoxide
Solvent	Toluene
Reaction Temperature	55 °C
Reaction Time	12 hours
Reported Yield	Up to 85%

# Protocol 3: One-Pot Synthesis of Imazethapyr from AC-94149[12]

This method bypasses the isolation of the intermediate amide.

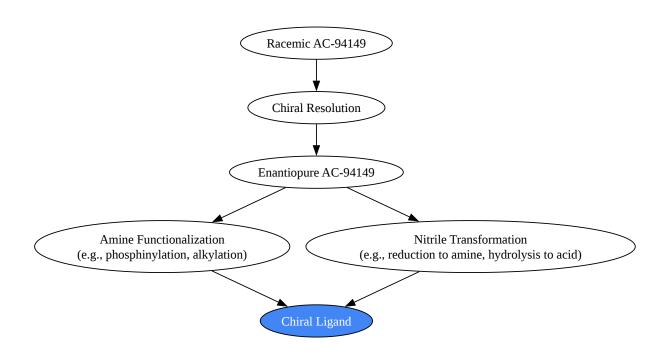
- Anhydride Formation: Prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid.
- Acylation: React the anhydride with AC-94149 in a suitable solvent at a controlled low temperature (e.g., 8-12°C).
- Hydrolysis and Cyclization: The resulting intermediate, 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid, is then subjected to hydrolysis of the nitrile group (using sodium hydroxide or hydrogen peroxide) and subsequent cyclization to form imazethapyr.
- Acidification and Isolation: Finally, the reaction mixture is acidified to precipitate the imazethapyr product, which is then isolated.

### **Application 2: Potential Synthesis of Chiral Ligands**

The presence of a primary amine and a nitrile group on a chiral scaffold (after resolution of the racemate) suggests that **AC-94149** could be a precursor for novel chiral ligands. While this application is mentioned in commercial literature, specific examples in peer-reviewed publications are scarce.[4] The general approach would involve the transformation of the amine and/or nitrile functionalities into coordinating groups.



## **Logical Relationship for Chiral Ligand Synthesis**



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### **Application in Drug Development**

Some commercial suppliers suggest that **AC-94149** can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including those targeting neurological disorders. However, at the time of this writing, there is no substantial evidence in the public domain or peer-reviewed literature to support this specific application. Researchers interested in this area would be exploring novel synthetic routes.

#### Conclusion

**AC-94149** is a valuable and cost-effective building block, particularly for the synthesis of imidazolinone herbicides. The provided protocols, derived from patent literature, offer a solid foundation for its application in this field. While its use in the synthesis of chiral ligands and



pharmaceuticals is less documented, its chemical structure presents intriguing possibilities for the development of novel molecules in these areas, warranting further research and exploration. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with personal protective equipment.

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